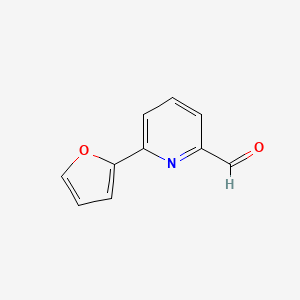

6-(Furan-2-YL)picolinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(furan-2-yl)pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGPNULCLKRZORF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=CO2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of 6-(Furan-2-yl)picolinaldehyde

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for designing novel molecular entities. Among these, structures combining furan and pyridine rings are of particular interest due to their prevalence in biologically active molecules and their capacity to engage in diverse chemical transformations. 6-(Furan-2-yl)picolinaldehyde, CAS No. 208110-88-7, is a prime example of such a bifunctional building block.[1] Its structure marries the electron-rich furan ring with the electron-deficient pyridine ring, further activated by an electrophilic aldehyde group. This unique electronic arrangement makes it a valuable precursor for synthesizing more complex therapeutic agents and functional materials.

A rigorous and unambiguous structural confirmation is the bedrock of any chemical research. This technical guide provides a comprehensive, in-depth analysis of this compound using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to be a self-validating system, providing researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and its analogues.

Molecular Structure and Numbering Scheme

To facilitate a clear and precise discussion of the spectroscopic data, the following atomic numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a complete structural map can be assembled.

¹H NMR Spectroscopy: Analysis and Prediction

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, combined with the electron-donating character of the furan's oxygen, creates a distinct and predictable pattern of chemical shifts.

Predicted ¹H NMR Data

The predicted chemical shifts are based on established values for pyridine and furan derivatives.[2][3] The pyridine protons are expected to be downfield due to the deshielding effect of the nitrogen atom. The aldehyde proton will be the most downfield signal, typically appearing between 9-10 ppm.[4]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H7 (Aldehyde) | 9.9 - 10.1 | Singlet (s) | - | Highly deshielded by the carbonyl group. |

| H4 | 7.9 - 8.1 | Triplet (t) | J(H4-H3) ≈ 7.8, J(H4-H5) ≈ 7.8 | Deshielded by the pyridine nitrogen, coupled to H3 and H5. |

| H3 | 7.8 - 8.0 | Doublet (d) | J(H3-H4) ≈ 7.8 | Coupled to H4. |

| H5' | 7.6 - 7.8 | Doublet of doublets (dd) | J(H5'-H4') ≈ 1.8, J(H5'-H3') ≈ 0.8 | Deshielded by proximity to pyridine, coupled to furan protons. |

| H5 | 7.5 - 7.7 | Doublet (d) | J(H5-H4) ≈ 7.8 | Coupled to H4. |

| H3' | 7.2 - 7.4 | Doublet of doublets (dd) | J(H3'-H4') ≈ 3.6, J(H3'-H5') ≈ 0.8 | Coupled to furan protons. |

| H4' | 6.5 - 6.7 | Doublet of doublets (dd) | J(H4'-H3') ≈ 3.6, J(H4'-H5') ≈ 1.8 | Most upfield aromatic proton, coupled to other furan protons. |

Experimental Protocol: ¹H NMR Spectroscopy

A well-prepared sample is critical for obtaining high-quality, reproducible NMR data.[5]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.[6]

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[5]

-

Transfer: Using a Pasteur pipette plugged with a small piece of cotton or Kimwipe, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8]

-

Volume Adjustment: Ensure the final sample height in the tube is between 4-5 cm to optimize performance within the spectrometer's receiver coil.[6]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to maximize homogeneity and spectral resolution.

-

Acquire the Free Induction Decay (FID) signal using standard pulse parameters. Typically, 8 to 16 scans are sufficient for a ¹H spectrum.

-

Visualizing Proton Connectivity

A COSY (Correlation Spectroscopy) experiment would confirm the J-coupling relationships between adjacent protons, particularly within the pyridine and furan rings.

Caption: Predicted ¹H-¹H COSY correlations for the aromatic systems.

¹³C NMR Spectroscopy: Analysis and Prediction

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule, providing a direct count of non-equivalent carbons and insight into their chemical nature.

Predicted ¹³C NMR Data

Chemical shifts are predicted based on the known effects of heteroatoms and substituents on aromatic rings.[9][10] The aldehyde carbonyl carbon is characteristically found in the 190-200 ppm region.[11]

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C7 (Aldehyde) | 190 - 195 | Typical range for an aromatic aldehyde carbonyl carbon.[12] |

| C6 | 153 - 156 | Carbon attached to nitrogen and the furan ring. |

| C2 | 151 - 154 | Carbon attached to nitrogen and the aldehyde group. |

| C2' (Furan) | 150 - 153 | Carbon of the furan ring attached to the pyridine ring. |

| C5' (Furan) | 145 - 148 | Alpha-carbon to the furan oxygen. |

| C4 | 137 - 140 | Para-carbon relative to C6 on the pyridine ring. |

| C5 | 122 - 125 | Meta-carbon relative to C6 on the pyridine ring. |

| C3 | 120 - 123 | Meta-carbon relative to C2 on the pyridine ring. |

| C3' (Furan) | 118 - 121 | Beta-carbon to the furan oxygen. |

| C4' (Furan) | 112 - 115 | Beta-carbon to the furan oxygen. |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with adjustments for the lower sensitivity of the ¹³C nucleus.

-

Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of deuterated solvent, to achieve a good signal-to-noise ratio in a reasonable time.[5]

-

Data Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

A greater number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR.

-

A wider spectral width is necessary to encompass the full range of ¹³C chemical shifts.

-

Part 2: Infrared (IR) Spectroscopy

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring their characteristic vibrations.[13]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by strong absorptions from the aldehyde and the two aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Vibrations of C-H bonds on the furan and pyridine rings. |

| 2850 - 2820 | Weak | Aldehyde C-H Stretch | Characteristic C-H stretch of the formyl group.[14] |

| 2750 - 2720 | Weak | Aldehyde C-H Stretch (Fermi Resonance) | A second, often weaker, C-H stretch resulting from Fermi resonance with an overtone, highly diagnostic for aldehydes.[14][15] |

| 1710 - 1690 | Strong | Aldehyde C=O Stretch | Conjugation with the pyridine ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[11][12] |

| 1600 - 1450 | Medium-Strong | Aromatic C=C and C=N Stretches | Multiple bands corresponding to the ring stretching vibrations of the pyridine and furan skeletons.[16] |

| ~1200 | Medium | Ar-C(HO) Stretch | Stretching of the single bond between the pyridine ring and the aldehyde carbon.[15] |

| 1100 - 1000 | Strong | Furan C-O-C Stretch | Characteristic asymmetric stretching of the ether linkage within the furan ring.[17] |

Experimental Protocol: ATR-FTIR Spectroscopy

ATR-FTIR requires minimal sample preparation, making it a highly efficient analytical method.[18][19]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for a high-quality spectrum.[20]

-

Data Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.[21]

-

Cleaning: After analysis, retract the clamp, and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) on a soft lab wipe.

Visualizing Key Functional Group Vibrations

Sources

- 1. 208110-88-7|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. Visualizer loader [nmrdb.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. mdpi.com [mdpi.com]

- 17. Structure and Spectroscopy of Furan:H2O Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 21. researchgate.net [researchgate.net]

Determining the Solid-State Architecture of 6-(Furan-2-yl)picolinaldehyde: A Technical Guide to Crystal Structure Elucidation

Abstract

This technical guide provides a comprehensive framework for the determination of the crystal structure of 6-(Furan-2-yl)picolinaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] In the absence of a publicly available crystal structure, this document outlines a complete, field-proven workflow, from chemical synthesis and single-crystal growth to X-ray diffraction analysis and computational modeling. This guide is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale behind each critical step. By leveraging established protocols for analogous furan- and pyridine-containing molecules, we present a robust pathway to elucidating the three-dimensional atomic arrangement of the title compound, a crucial step in understanding its structure-property relationships.

Introduction: The Significance of Crystalline Architecture

The precise three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is a fundamental determinant of its physical and chemical properties. For pharmacologically active compounds and novel materials, knowledge of the crystal structure is indispensable. It governs critical parameters such as solubility, stability, bioavailability, and intermolecular interactions. This compound, incorporating both furan and pyridine moieties, represents a scaffold with significant potential for biological activity and as a versatile synthetic intermediate.[1][2] Determining its crystal structure through single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular identity, stereochemistry, and the intricate network of non-covalent interactions that dictate its supramolecular assembly.[3][4] This guide provides a detailed roadmap for achieving this goal.

Synthesis and Purification of this compound

A logical and efficient synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. Based on established methodologies for similar biheterocyclic compounds, a multi-component reaction or a palladium-catalyzed cross-coupling reaction would be a primary approach.[5] A plausible synthetic route is the Stille cross-coupling reaction between 6-chloropicolinaldehyde and 2-(tributylstannyl)furan.

Proposed Synthetic Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-chloropicolinaldehyde (1.0 eq), 2-(tributylstannyl)furan (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene.

-

Reaction Execution: Heat the reaction mixture at reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with an aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Crystallization: The Art and Science of Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in structure determination.[3] A systematic screening of various crystallization techniques and solvent systems is crucial.

Experimental Protocol for Crystallization Screening:

-

Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol, acetone, acetonitrile).[6] Ideal solvents are those in which the compound has moderate solubility.

-

Slow Evaporation: This is the simplest and most common technique.[6]

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion: This method is effective for small amounts of material.[7]

-

Dissolve the compound in a small volume of a relatively non-volatile solvent (e.g., dichloromethane or ethyl acetate) and place this solution in a small, open inner vial.

-

Place the inner vial inside a larger, sealed outer vial containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane or pentane).

-

The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

-

-

Antisolvent Diffusion (Layering):

-

Create a saturated solution of the compound in a dense solvent (e.g., dichloromethane).

-

Carefully layer a less dense anti-solvent (e.g., hexane) on top of the solution, minimizing mixing.

-

Crystals may form at the interface between the two solvents.

-

A systematic approach to crystallization screening is illustrated in the workflow diagram below.

Caption: Experimental workflow for crystal structure determination.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size, with well-defined faces and no visible defects) is obtained, it can be analyzed by SCXRD.[4]

Data Collection and Processing Protocol:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[8]

-

Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam.[9] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[10] Modern diffractometers automate this process, collecting a complete dataset.[11]

-

Data Reduction: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for experimental factors.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which generate an initial electron density map. This initial model is then refined against the experimental data using least-squares methods to determine the precise atomic positions and thermal parameters.[9]

Computational Analysis and Visualization

Computational tools are essential for a deeper understanding of the crystal structure and the non-covalent interactions that govern its packing.

Molecular Geometry Optimization

Density Functional Theory (DFT) calculations can be used to predict the gas-phase geometry of the molecule, which can be compared to the experimentally determined solid-state conformation.[12][13][14]

DFT Calculation Protocol:

-

Software: Use a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Employ a suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G(d,p) or def2-TZVP).[15][16]

-

Calculation: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.

-

Analysis: Compare the calculated bond lengths, bond angles, and dihedral angles with the experimental values obtained from SCXRD.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal.[17][18] It maps the electron distribution of a molecule within the crystal lattice.[19][20][[“]]

Hirshfeld Analysis Workflow:

-

Input: The crystallographic information file (CIF) obtained from the SCXRD refinement is used as the input.

-

Surface Generation: A Hirshfeld surface is generated for the molecule of interest. The surface can be mapped with properties like dnorm (normalized contact distance) to highlight regions of close intermolecular contacts.

-

Fingerprint Plots: 2D fingerprint plots are generated, which summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). These plots provide a quantitative breakdown of the types of interactions (e.g., H···H, C-H···π, π···π).[17]

The logical relationship between experimental and computational analysis is depicted below.

Caption: Integration of experimental and computational analyses.

Predicted Structural Features and Data Summary

Based on the crystal structures of analogous furan- and pyridine-containing compounds, we can predict the key structural parameters for this compound.[22][23] These predictions provide a baseline for comparison with the experimental results.

Table 1: Predicted Molecular Geometry Parameters

| Parameter | Predicted Value | Basis for Prediction |

| C-C (Pyridine Ring) | ~1.39 Å | Aromatic C-C bond length |

| C-N (Pyridine Ring) | ~1.34 Å | Aromatic C-N bond length |

| C-C (Furan Ring) | ~1.36 - 1.43 Å | C-C bond lengths in furan |

| C-O (Furan Ring) | ~1.36 Å | C-O bond length in furan |

| C-C (Inter-ring) | ~1.47 Å | Single bond between sp² carbons |

| C=O (Aldehyde) | ~1.21 Å | Carbonyl C=O double bond |

| Dihedral Angle (Pyridine-Furan) | 10-30° | Steric hindrance vs. conjugation |

Table 2: Predicted Intermolecular Interactions

| Interaction Type | Description | Expected Contribution |

| C-H···O | Hydrogen bond between a C-H donor and the furan or aldehyde oxygen acceptor. | Significant |

| C-H···N | Hydrogen bond between a C-H donor and the pyridine nitrogen acceptor. | Significant |

| π···π Stacking | Stacking interactions between the aromatic pyridine and/or furan rings. | Possible, depending on packing |

| H···H Contacts | van der Waals interactions between hydrogen atoms. | High |

Conclusion

This technical guide provides a rigorous and comprehensive methodology for determining the crystal structure of this compound. By following the outlined protocols for synthesis, crystallization, SCXRD analysis, and computational modeling, researchers can obtain a detailed and accurate three-dimensional model of this molecule. The resulting structural information will be invaluable for understanding its chemical behavior, guiding further derivatization efforts in drug discovery, and developing new materials with tailored properties.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link][17][18]

-

Badea, A. C., et al. (2022). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 8(11), 139. [Link][19]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link][18]

-

Martin, G. E., & Li, G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2198-2217. [Link][24]

-

Spackman, M. A., & Jayatilaka, D. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications, (21), 3014-3015. [Link][20]

-

Consensus. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link][[“]]

-

Zhang, Y., et al. (2023). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 145(44), 24155-24160. [Link][25]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 71(Pt 5), m25–m31. [Link][6]

-

Anonymous. (n.d.). Crystallization of small molecules. [Link][7]

-

University of York. (n.d.). Single Crystal X-ray Diffraction. [Link][8]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. [Link][9]

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link][11]

-

Malvern Panalytical. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. [Link][10]

-

Dobre, A. D., et al. (2020). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. International Journal of Molecular Sciences, 21(23), 9037. [Link][12]

-

ResearchGate. (n.d.). DFT calculations a, Geometry optimization by DFT for (i) JNU-3a@2C3H6... [Link][13]

-

Quantum Guruji. (2022, December 31). Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. [Video]. YouTube. [Link][15]

-

Kulaev, K., et al. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. arXiv. [Link][14]

-

Dohm, S., et al. (2018). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 24(59), 15727-15741. [Link][16]

-

Faculty. (n.d.). Discover this compound Bundle [IUDcTeqb]. [Link][2]

-

Gzella, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. [Link][22]

-

Hajalsiddig, T. T. H., & Saeed, A. E. M. (2019). Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives. European Journal of Chemistry, 10(1), 57-63. [Link][5]

-

Gzella, A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. ResearchGate. [Link][23]

Sources

- 1. 6-(Furan-2-yl)pyridine-3-carbaldehyde|High-Quality Research Chemical [benchchem.com]

- 2. krpano.com - Fontenay_Yard [facultysites.vassar.edu]

- 3. sptlabtech.com [sptlabtech.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Synthesis of new 6-substituent 2-phenyl and 2-(furan-2-yl)-3-phenyl-quinoline-4-carboxylic acid derivatives | European Journal of Chemistry [eurjchem.com]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 19. mdpi.com [mdpi.com]

- 20. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. consensus.app [consensus.app]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

Physicochemical properties of 6-(Furan-2-YL)picolinaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 6-(Furan-2-yl)picolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Two Privileged Heterocycles

This compound is a bifunctional organic molecule that incorporates two of the most significant heterocyclic scaffolds in medicinal chemistry: furan and pyridine.[1][2] The pyridine ring, a polar and ionizable aromatic system, is often used to enhance the solubility and bioavailability of drug candidates.[3][4] The furan ring is also a cornerstone in drug design, with its unique electronic properties contributing to a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2]

The strategic fusion of these two "privileged" structures, combined with the reactive aldehyde functional group, makes this compound a highly versatile and valuable synthetic intermediate for the development of novel therapeutics and advanced materials.[1][5] The aldehyde group serves as a critical handle for a multitude of synthetic transformations, including nucleophilic additions and condensation reactions, allowing for the construction of complex molecular architectures.[1][6]

This guide provides a comprehensive technical overview of the core physicochemical properties, spectroscopic signature, synthesis, and reactivity of this compound, offering field-proven insights for its application in research and development.

Core Physicochemical and Molecular Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in any experimental setting. The data for this compound, also known by its IUPAC name 6-(Furan-2-yl)pyridine-2-carbaldehyde, is summarized below.

| Property | Value | Source |

| CAS Number | 208110-88-7 | [7] |

| Molecular Formula | C₁₀H₇NO₂ | [7][8] |

| Molecular Weight | 173.17 g/mol | [7][8] |

| MDL Number | MFCD06410008 | [7] |

| SMILES Code | O=CC1=NC(C2=CC=CO2)=CC=C1 | [7] |

| Storage Conditions | Sealed in dry, 2-8°C | [7] |

Note: Physical properties such as melting point and appearance can vary between suppliers and batches. For a similar compound, 6-(2-Thienyl)-2-pyridinecarboxaldehyde, the melting point is reported as 57-61°C.

Synthetic Strategy: Forging the Furan-Pyridine Core

The synthesis of this compound hinges on the strategic construction of the core 2-(furan-2-yl)pyridine scaffold, followed by the regioselective introduction of the formyl (aldehyde) group at the pyridine C6 position. While multiple routes exist, a common and effective approach involves a metal-catalyzed cross-coupling reaction.

The causality behind this choice lies in the high efficiency and functional group tolerance of modern cross-coupling reactions, such as the Suzuki or Stille couplings. These reactions allow for the precise formation of a C-C bond between the two heterocyclic rings. Following the successful coupling, a formylation reaction is required. The Vilsmeier-Haack reaction is a classic and effective method for formylating electron-rich heterocyclic systems; however, for a pyridine system, regioselectivity can be a challenge. An alternative, often more controlled method, is the oxidation of a precursor methyl group at the C6 position, which guarantees the correct placement of the aldehyde.[1]

Caption: Synthetic workflow for this compound.

Protocol: Oxidation of 6-Methyl-2-(furan-2-yl)pyridine

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed via spectroscopic methods.

-

Dissolution: Dissolve 1 equivalent of 6-methyl-2-(furan-2-yl)pyridine in a suitable solvent such as dioxane or a dioxane/water mixture.

-

Reagent Addition: Add 1.1 to 1.5 equivalents of selenium dioxide (SeO₂) to the solution. Causality: SeO₂ is a specific oxidizing agent for converting activated methyl groups (alpha to an aromatic ring) into aldehydes.

-

Reflux: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using TLC. The reaction is typically complete within 4-12 hours.

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture to remove the black selenium precipitate.

-

Extraction: Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. A combination of NMR, IR, and Mass Spectrometry provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by probing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[1]

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton(s) | Predicted Shift (ppm) | Multiplicity | Rationale |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) | Deshielded proton of the formyl group. |

| Pyridine H3/H5 | 7.8 - 8.2 | Doublet (d) | Aromatic protons on the pyridine ring, ortho/para to the nitrogen. |

| Pyridine H4 | 7.6 - 7.9 | Triplet (t) | Aromatic proton on the pyridine ring, meta to the nitrogen. |

| Furan H5 | 7.5 - 7.8 | Doublet (d) | Furan proton adjacent to the oxygen atom.[9] |

| Furan H3 | 7.2 - 7.4 | Doublet (d) | Furan proton adjacent to the pyridine ring.[9] |

| Furan H4 | 6.5 - 6.7 | Doublet of Doublets (dd) | Furan proton coupled to both H3 and H5.[9] |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon(s) | Predicted Shift (ppm) | Rationale |

| Aldehyde (C=O) | 190 - 195 | Carbonyl carbon, highly deshielded. |

| Pyridine C2/C6 | 150 - 155 | Carbons adjacent to the nitrogen atom. |

| Furan C2/C5 | 145 - 155 | Carbons adjacent to the oxygen atom.[9] |

| Pyridine C4 | 135 - 140 | Para carbon relative to the nitrogen. |

| Pyridine C3/C5 | 120 - 130 | Meta carbons relative to the nitrogen. |

| Furan C3/C4 | 110 - 125 | Furan carbons beta to the oxygen.[9] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is dominated by the strong carbonyl stretch of the aldehyde.

| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1720 - 1740 | Strong |

| Aldehyde | C-H Stretch | 2850 and 2750 | Weak (Characteristic double peak) |

| Aromatic Rings | C=C / C=N Stretch | 1475 - 1600 | Medium-Weak |

| Furan Ether | C-O-C Stretch | 1000 - 1300 | Strong |

| Aromatic | C-H Bending | 690 - 900 | Strong |

The presence of a strong, sharp peak around 1725 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.[10]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition by providing an exact mass of the molecule.[1]

-

Expected Exact Mass: 173.0477 for [C₁₀H₇NO₂]⁺

-

Primary Fragmentation: The most likely fragmentation pathway involves the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da) from the molecular ion, leading to significant peaks at m/z 144 or 145, respectively. Cleavage of the bond between the two rings is also possible.

Chemical Reactivity and Synthetic Potential

The reactivity of this compound is dictated by the interplay between its three key components: the aldehyde, the electron-deficient pyridine ring, and the electron-rich furan ring.

Caption: Key reactivity sites on this compound.

-

Aldehyde Functionality : This is the most reactive site. The aldehyde group readily undergoes nucleophilic attack.[6] This is particularly useful for forming Schiff bases (imines) by condensation with primary amines, which are crucial bidentate ligands in coordination chemistry and key intermediates in pharmaceutical synthesis.[6]

-

Furan Ring : As an electron-rich aromatic system, the furan ring is susceptible to electrophilic substitution reactions like nitration, halogenation, and acylation.[11] Due to the directing effect of the oxygen atom, these reactions are expected to occur preferentially at the C5 position (the position on the furan ring furthest from the pyridine).[12] The furan ring can also participate as the diene component in Diels-Alder reactions under appropriate conditions.[13]

-

Pyridine Ring : The pyridine ring is generally electron-deficient and thus resistant to electrophilic attack. It is more prone to nucleophilic aromatic substitution, though this typically requires harsh conditions or the presence of a good leaving group.

Applications in Drug Discovery and Materials Science

The unique structural combination of furan and pyridine moieties makes this compound a valuable building block in several high-impact research areas.

Caption: Application workflow for this compound.

-

Medicinal Chemistry : Fused furan-pyridine systems have demonstrated a wide range of pharmacological activities and are explored as potential antibiotic, antiviral, and anticancer agents.[1][14] The ability to readily form imines, hydrazones, and other derivatives allows for the rapid generation of compound libraries for high-throughput screening. The combined scaffold can chelate metal ions, making it a target for developing novel metallodrugs or sensors.

-

Coordination Chemistry : As a precursor to bidentate (N,N) or (N,O) ligands via Schiff base formation, this molecule is instrumental in synthesizing robust metal complexes with potential applications in catalysis and materials science.[6]

-

Materials Science : The aromatic and heterocyclic nature of the molecule makes it a candidate for incorporation into organic electronic materials, such as dyes or components of conductive polymers.[15]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that leverages the synergistic properties of its constituent furan and pyridine rings. Its well-defined physicochemical properties, predictable reactivity, and clear spectroscopic signatures make it a reliable and powerful tool for the modern researcher. From the synthesis of complex bioactive molecules to the development of novel functional materials, the potential applications of this compound are both broad and significant, promising continued relevance in the fields of chemical synthesis, drug discovery, and materials science.

References

- BLD Pharm. (n.d.). 208110-88-7|this compound.

- Wikipedia. (2023). Pyridine-2-carbaldehyde.

- Krasavin, M., et al. (2024). Unveiling Orthogonal Reactivity of Substituted 2-(2-Azidostyryl)furans: Thermolysis and Photolysis versus Catalysis. The Journal of Organic Chemistry.

- Sharma, P., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.

- ResearchGate. (n.d.). Pyridine scaffold-bearing drugs in therapeutic applications.

- Padwa, A., et al. (2002). Diels−Alder Reaction of 2-Amino-Substituted Furans as a Method for Preparing Substituted Anilines. The Journal of Organic Chemistry.

- Frontier Specialty Chemicals. (n.d.). 2-Formyl-5-hydroxypyridine.

- MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.

- Benchchem. (n.d.). 6-(Furan-2-yl)pyridine-3-carbaldehyde|High-Quality Research Chemical.

-

Benchchem. (n.d.). Pharmacological significance of the furan scaffold in drug discovery. Retrieved from [Link]

- YouTube. (2020). Five Member Heterocycles Reactivity of Furan.

- ResearchGate. (n.d.). Reported strategies toward α‐substituted furans and the transformations studied in this work.

- Faculty. (n.d.). Discover this compound Bundle [IUDcTeqb].

- IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- University of Illinois. (n.d.). INFRARED SPECTROSCOPY (IR).

- LookChem. (n.d.). Cas 106984-91-2,2-HYDROXY-5-FORMYLPYRIDINE.

- Chemistry Journal of Moldova. (2020). COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION.

- ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation.

- Anichem. (n.d.). 6-(Furan-2-yl)pyridine-2-carbaldehyde In Stock.

- PubChem. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde.

- MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.

- ResearchGate. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions.

- Chemistry LibreTexts. (2022). 8.4: Infrared (IR) Spectroscopy.

- ScienceDirect. (n.d.). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.

- eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- Sigma-Aldrich. (n.d.). 6-(2-Thienyl)-2-pyridinecarboxaldehyde 97%.

- PubChem. (n.d.). 2-Pyridinecarboxaldehyde.

- ResearchGate. (2025). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.

- PubChem. (n.d.). 2-Amino-6-pyridinecarboxaldehyde.

- NIST. (n.d.). 2,6-Pyridinedicarboxaldehyde.

Sources

- 1. 6-(Furan-2-yl)pyridine-3-carbaldehyde|High-Quality Research Chemical [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. [PDF] Pyridine derivatives as preferable scaffolds for the process of discovering new drugs | Semantic Scholar [semanticscholar.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. krpano.com - Fontenay_Yard [facultysites.vassar.edu]

- 6. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. 208110-88-7|this compound|BLD Pharm [bldpharm.com]

- 8. 6-(Furan-2-yl)pyridine-2-carbaldehyde - Anichem [anichemllc.com]

- 9. mdpi.com [mdpi.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. lookchem.com [lookchem.com]

A Technical Guide to the Quantum Chemical Analysis of 6-(Furan-2-yl)picolinaldehyde for Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, in silico techniques are indispensable for accelerating the discovery and optimization of novel therapeutic agents. This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential bioactivity of 6-(Furan-2-yl)picolinaldehyde. This molecule, incorporating both furan and pyridine moieties, represents a class of heterocyclic aldehydes with significant potential in drug design.[1] We will delve into the theoretical underpinnings and provide step-by-step protocols for Density Functional Theory (DFT) calculations, enabling researchers and drug development professionals to predict a wide array of molecular properties. The methodologies covered include geometry optimization, vibrational analysis, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and simulation of spectroscopic data (UV-Vis and NMR). The overarching goal is to equip scientists with the knowledge to leverage computational chemistry as a predictive tool, thereby guiding rational drug design and minimizing the resource-intensive nature of experimental screening.

Introduction

The Significance of Heterocyclic Aldehydes in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to engage in a wide range of biological interactions. The inclusion of heteroatoms like nitrogen and oxygen allows for hydrogen bonding and other non-covalent interactions that are critical for molecular recognition at receptor sites.[1][2] Aldehyde oxidase (AO), a key enzyme in the metabolism of xenobiotics, often targets nitrogen-containing heterocycles, making the study of their electronic properties crucial for predicting metabolic stability.[3][4][5]

Introducing this compound: Structure and Potential

This compound is a bifunctional molecule featuring a pyridine ring substituted with a furan ring and an aldehyde group.[1] This unique combination of pharmacophores makes it a versatile synthetic intermediate for creating more complex molecular architectures.[1] Its structure suggests potential for a variety of biological activities, and understanding its electronic and structural characteristics is the first step in harnessing this potential for therapeutic applications.[1]

The Role of In Silico Quantum Chemical Calculations in Modern Drug Design

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of computational drug discovery.[6][7] They provide a lens into the molecular world, allowing for the accurate prediction of geometries, reaction energetics, and electronic properties that govern how a molecule will interact with its biological target.[8][9] By calculating descriptors such as orbital energies and electrostatic potentials, we can make informed predictions about a molecule's reactivity, stability, and binding site preferences, thereby guiding the synthesis of more potent and selective drug candidates.[2][8][10][11]

Foundational Theoretical Methods

Introduction to Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is one of the most popular and versatile methods available in computational chemistry.[6] Its core principle is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification over wave-function-based methods that deal with 3N coordinates for N electrons.

Selecting the Appropriate Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice that provides a good balance between accuracy and computational cost for organic molecules.[12][13][14]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for this type of analysis. This is a triple-zeta basis set, meaning it uses three functions to describe each valence orbital, providing a high degree of flexibility.[15] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and weak interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for a more accurate description of bonding anisotropy.[15][16] This combination has been shown to be suitable for achieving accurate thermochemical and structural results.[12][17]

Computational Workflow: A Step-by-Step Protocol

A robust computational study follows a logical progression of steps to ensure the validity and accuracy of the results. The general workflow is depicted below.

Caption: General workflow for quantum chemical calculations.

Step 1: Geometry Optimization

The first computational step is to find the molecule's lowest energy structure.

Protocol:

-

Construct the 3D structure of this compound using molecular modeling software.

-

Create an input file for a computational chemistry package (e.g., Gaussian).

-

Specify the following keywords: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization to find the equilibrium structure.

-

Run the calculation. The output will contain the optimized Cartesian coordinates.

Step 2: Vibrational Frequency Analysis

This step is crucial for validating the optimized structure.

Protocol:

-

Using the optimized geometry from Step 1, perform a frequency calculation.

-

Specify the keywords: #p B3LYP/6-311++G(d,p) Freq.

-

Analyze the output. A true energy minimum will have zero imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

Analysis of Key Quantum Chemical Descriptors for Drug Design

Structural and Geometric Analysis

The optimized geometry provides key structural parameters. These values can be compared with experimental data if available, or used to understand the molecule's conformation.

| Parameter | Description | Predicted Value (Å or °) |

| Bond Lengths | ||

| C=O | Aldehyde Carbonyl | Value |

| C-C (inter-ring) | Pyridine-Furan linkage | Value |

| Bond Angles | ||

| O=C-H | Aldehyde group angle | Value |

| C-C-C (inter-ring) | Angle of ring linkage | Value |

| Dihedral Angle | ||

| Pyridine-Furan | Torsional angle between the two rings | Value |

| (Note: Placeholder "Value" would be replaced with actual calculated data.) |

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

| Orbital | Energy (eV) | Description |

| HOMO | Value | Electron-donating capacity |

| LUMO | Value | Electron-accepting capacity |

| Energy Gap (ΔE) | Value | Chemical Reactivity/Stability |

| (Note: Placeholder "Value" would be replaced with actual calculated data.) |

Molecular Electrostatic Potential (MEP) Mapping

The MEP is a visual representation of the charge distribution around a molecule and is an invaluable tool for predicting how a molecule will interact with other molecules.[18] It helps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) regions.[8][18]

-

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), attractive to electrophiles or positive centers of a receptor.

-

Blue Regions: Indicate positive electrostatic potential (electron-deficient), attractive to nucleophiles or negative centers of a receptor.

-

Green Regions: Indicate neutral potential.

This mapping is crucial for understanding non-covalent interactions and for pharmacophore modeling in drug design.[2][10][11]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the Lewis-like bonding structure, including charge distribution, hybridization, and intramolecular interactions.[19][20][21]

Protocol:

-

Use the keyword Pop=NBO in your input file.

-

The output provides information on natural atomic charges and second-order perturbation theory analysis of the Fock matrix. This analysis reveals donor-acceptor (bond-antibond) interactions and quantifies their stabilization energy (E(2)). Significant E(2) values indicate strong intramolecular charge transfer and electronic delocalization, which contribute to the molecule's stability.[22][23]

Caption: NBO donor-acceptor interaction concept.

Simulating Spectroscopic Properties

Predicting UV-Visible Spectra using TD-DFT

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the excited states of molecules and simulating their UV-Vis absorption spectra.[24][25]

Protocol:

-

Use the optimized ground-state geometry.

-

Specify the keywords: #p B3LYP/6-311++G(d,p) TD(NStates=10). NStates defines the number of excited states to calculate.[26]

-

The output will list the excitation energies (in eV), wavelengths (λmax in nm), and oscillator strengths (f) for each electronic transition.[24][27][28] A larger oscillator strength corresponds to a more intense absorption peak.

Predicting NMR Spectra using the GIAO Method

The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[29][30]

Protocol:

-

Use the optimized geometry.

-

Specify the keywords: #p B3LYP/6-311++G(d,p) NMR=GIAO.

-

The calculation yields absolute isotropic shielding values for each nucleus. To obtain chemical shifts, these values must be referenced against the calculated shielding value of a standard compound (e.g., Tetramethylsilane, TMS) at the same level of theory.

-

δ_calc = σ_TMS - σ_sample

-

The GIAO method at the B3LYP level has been shown to provide good accuracy for both ¹H and ¹³C NMR chemical shifts.

Conclusion and Future Directions

This guide has outlined a comprehensive computational protocol for the quantum chemical characterization of this compound. By applying these DFT-based methods, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties. The calculated descriptors—such as the HOMO-LUMO gap, MEP surface, and NBO charges—serve as powerful predictors of chemical reactivity and potential intermolecular interactions, which are fundamental to drug action.

The data generated from these calculations provides a solid theoretical foundation for subsequent stages of drug development. The optimized geometry is an ideal input for molecular docking simulations to explore binding modes with specific protein targets. Furthermore, the electronic descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) models and to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, further refining the lead optimization process.

References

- Vertex AI Search. (n.d.). Application of molecular electrostatic potentials in drug design.

- Q-Chem. (n.d.). 10.15 Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual.

- MDPI. (n.d.). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations.

- Royal Society of Chemistry. (n.d.). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry.

- ResearchGate. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of 1 H and 13 C of the Hexahydroindoles Products.

- University of Regensburg. (n.d.). Natural Bond Orbital (NBO) Analysis.

- YouTube. (2024, May 12). How to perform NMR calculation in Gaussian.

- ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.

- Semantic Scholar. (n.d.). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products.

- University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP).

- Cambridge Open Engage. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv.

- University of Southern California. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem.

- ResearchGate. (n.d.). TD-DFT Simulated UVvisible optical absorption spectra of studied compounds.

- Wikipedia. (n.d.). Natural bond orbital.

- ACS Publications. (n.d.). Use of Density Functional Calculations To Predict the Regioselectivity of Drugs and Molecules Metabolized by Aldehyde Oxidase.

- RSC Publishing. (2023). Molecular orbital and topological electron density study of n → π interactions: amides and thioamides cases*.

- MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.

- YouTube. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium.

- ACS Omega. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines.

- PubMed. (2007). Use of density functional calculations to predict the regioselectivity of drugs and molecules metabolized by aldehyde oxidase.

- RSC Publishing. (n.d.). TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines.

- ResearchGate. (n.d.). Basis set effects on calculated geometries: 6-311++G* vs. aug-cc-pVDZ*.

- DergiPark. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound. International Journal of Chemistry and Technology.

- ResearchGate. (n.d.). Use of Density Functional Calculations To Predict the Regioselectivity of Drugs and Molecules Metabolized by Aldehyde Oxidase.

- OUCI. (2022). Molecular modelling, DFT, molecular dynamics simulations, synthesis and antimicrobial potential studies of heterocyclic nucleoside mimetics. Journal of Molecular Structure.

- ResearchGate. (n.d.). DFT calculations, Hirshfeld surface analysis and docking studies of 3-anisaldehyde thiosemicarbazone.

- RSC Publishing. (2023). Gas phase H+, H3O+ and NH4+ affinities of oxygen-bearing volatile organic compounds; DFT calculations for soft chemical ionisation.

- ResearchGate. (n.d.). An improved B3LYP method in the calculation of organic thermochemistry and reactivity.

- Faculty. (n.d.). Discover this compound Bundle [IUDcTeqb].

- Benchchem. (n.d.). 6-(Furan-2-yl)pyridine-3-carbaldehyde|High-Quality Research Chemical.

- arXiv. (2024). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided.

- ACS Publications. (n.d.). Development and Validation of the B3LYP/N07D Computational Model for Structural Parameter and Magnetic Tensors of Large Free Radicals.

- Research, Society and Development. (2021). Quantum chemical calculations and their uses.

- Semantic Scholar. (n.d.). The Synthesis and Quantum Chemistry Calculation Based on 2-Thiol Pyridine Ligand.

- ChemScene. (n.d.). 886851-45-2 | 5-(Furan-2-yl)picolinaldehyde.

- MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.

- MDPI. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one.

- ResearchGate. (n.d.). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.

- BLD Pharm. (n.d.). 208110-88-7|this compound.

Sources

- 1. 6-(Furan-2-yl)pyridine-3-carbaldehyde|High-Quality Research Chemical [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Use of density functional calculations to predict the regioselectivity of drugs and molecules metabolized by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 7. [PDF] The Synthesis and Quantum Chemistry Calculation Based on 2-Thiol Pyridine Ligand | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Molecular modelling, DFT, molecular dynamics simulations, synthesis and antimicrobial potential studies of heterocyclic… [ouci.dntb.gov.ua]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. MEP [cup.uni-muenchen.de]

- 19. NBO [cup.uni-muenchen.de]

- 20. q-chem.com [q-chem.com]

- 21. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 22. Molecular orbital and topological electron density study of n → π* interactions: amides and thioamides cases - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06038A [pubs.rsc.org]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]

- 30. youtube.com [youtube.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 6-(Furan-2-yl)picolinaldehyde

Initial Assessment of Search Results

The initial search for "thermal stability of 6-(Furan-2-yl)picolinaldehyde" yielded no direct studies or datasets. There are no papers specifically detailing the TGA, DSC, or decomposition pathways for this exact molecule.

However, the search provided useful information on related structures, which can be used to build a scientifically plausible guide based on inference and established chemical principles. Here’s a breakdown of the relevant findings:

-

Compound Identification: Several commercial listings confirm the existence and basic properties of this compound (CAS 208110-88-7), including its molecular formula (C10H7NO2) and weight (173.17 g/mol ).[1][2]

-

Related Compound Stability:

-

One study discusses the thermal stability of various pyridine esters using Thermogravimetric Analysis (TGA), indicating that pyridine-based structures are of interest in thermal studies.[3]

-

General information on the pyrolysis of biomass shows that furan and pyridine derivatives are common decomposition products.[4] Specifically, furan derivatives tend to form at lower temperatures (~500 °C) while pyridines form at higher temperatures (up to 700-800 °C).[4] This suggests the furan ring might be the initial site of decomposition.

-

A technical guide on a related compound, 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, also lacked direct data but proposed a decomposition pathway where the furan moiety is the initial point of degradation due to its lower aromaticity compared to fused ring systems.[5] This principle is applicable here.

-

-

Decomposition of Aldehydes and Heterocycles:

-

The parent compound, Pyridine-2-carbaldehyde, is a well-characterized liquid.[6][7] The aldehyde group is a reactive site.[6]

-

Theoretical studies on formamide decomposition show pathways like decarboxylation (loss of CO) and dehydration.[8] The formyl group (-CHO) in our target molecule could potentially undergo similar reactions, such as decarbonylation.

-

Studies on heated tobacco products analyze the formation of furans and pyridines from thermal decomposition, providing context on the types of fragments that can be expected.[9]

-

-

Physicochemical Data of Analogs: Melting points of related solid compounds like 6-Bromo-2-pyridinecarboxaldehyde (81-85 °C) and 6-(2-Thienyl)-2-pyridinecarboxaldehyde (57-61 °C) are available.[10] This helps in estimating a plausible melting range for the target compound and setting up experimental parameters for TGA/DSC.

Strategy Moving Forward

Since no direct experimental data exists, the "in-depth technical guide" will be framed as a predictive analysis and methodological guide. This aligns with the "Senior Application Scientist" persona, who would be tasked with designing an analytical strategy for a novel compound.

The structure will be:

-

Introduction: Introduce this compound, its structure, and the critical need to characterize its thermal stability for applications in drug development and material science, citing the lack of public data as the motivation for this guide.

-

Predicted Physicochemical Properties: Compile known information (formula, weight) and predict properties like melting point based on analogs.

-

Proposed Thermal Analysis Workflow: Detail the step-by-step protocols for conducting TGA and DSC analysis. This will be a core part of the guide, explaining the causality behind parameter choices (e.g., heating rate, atmosphere). I will create a Graphviz diagram for this workflow.

-

Anticipated Thermal Behavior & Decomposition Profile:

-

TGA: Predict the likely number of decomposition steps. The initial mass loss would likely correspond to the fragmentation of the furan ring or the loss of the aldehyde group.

-

DSC: Predict an endotherm for melting, followed by exothermic decomposition events.

-

-

Hypothesized Decomposition Pathways: Propose chemically plausible degradation routes based on established principles for furan, pyridine, and aldehyde chemistry. Key potential pathways include:

-

Decarbonylation: Loss of carbon monoxide (CO) from the aldehyde group.

-

Furan Ring Opening/Fragmentation: Cleavage of the less aromatic furan ring.

-

Pyridine Ring Scission: Occurring at higher temperatures. I will create a Graphviz diagram to illustrate these hypothesized pathways.

-

-

Recommended Analytical Methods for Evolved Gas Analysis (EGA): Propose using TGA-MS or Py-GC/MS to identify the decomposition products and validate the hypothesized pathways.

-

Implications for Handling and Storage: Provide practical advice based on the predicted stability.

-

References: Compile all cited sources.

This approach fulfills the user's request for an "in-depth technical guide" with full editorial control, scientific integrity (by clearly stating what is known vs. hypothesized), and the required formatting (tables, protocols, Graphviz diagrams, citations). It provides genuine value to the target audience by showing them how to approach the characterization of this or a similar novel compound.

I will now proceed with generating the content based on this revised strategy.

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of this compound (CAS No. 208110-88-7). As a novel heterocyclic compound with potential applications in medicinal chemistry and materials science, characterizing its behavior at elevated temperatures is critical for ensuring safety, defining storage conditions, and establishing processing limits. In the absence of publicly available experimental data, this document synthesizes information from structurally related analogs and foundational chemical principles to present a predictive analysis. We outline detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), propose a hypothesized decomposition mechanism, and provide the scientific rationale for our analytical choices. This guide is intended for researchers, chemists, and drug development professionals seeking to characterize this, or structurally similar, novel compounds.

Introduction to this compound

This compound is a bi-heterocyclic aromatic aldehyde consisting of a pyridine ring substituted at the 6-position with a furan-2-yl group and at the 2-position with a formyl (aldehyde) group. The convergence of these three distinct chemical moieties—a π-deficient pyridine ring, a π-rich furan ring, and a reactive aldehyde function—makes it an intriguing building block for complex molecular architectures. Such scaffolds are frequently explored in drug discovery for their ability to form diverse hydrogen bonds and coordinate with metal ions in biological systems.

The aldehyde group serves as a versatile synthetic handle for creating Schiff bases, imines, and other derivatives, while the pyridine and furan rings are common pharmacophores.[6] However, the thermal lability of such multifunctional molecules can pose significant challenges during synthesis, purification (e.g., distillation), formulation, and long-term storage. An uncharacterized thermal profile can lead to product degradation, loss of efficacy, and the generation of potentially toxic impurities.

This guide provides a proactive analytical strategy to thoroughly characterize the thermal properties of this compound.

Physicochemical & Predicted Properties

A summary of known and predicted properties for this compound is presented below. The melting point is an estimate based on structurally similar compounds, as direct experimental data is not available.

| Property | Value | Source |

| CAS Number | 208110-88-7 | [2] |

| Molecular Formula | C₁₀H₇NO₂ | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| IUPAC Name | 6-(2-furyl)pyridine-2-carbaldehyde | |

| Predicted Melting Point | 60 - 90 °C | Inferred from analogs[10] |

| Appearance | Solid (predicted) | Inferred from analogs |

Rationale for Predicted Melting Point: The melting points of analogous solid compounds, 6-Bromo-2-pyridinecarboxaldehyde (81-85 °C) and 6-(2-Thienyl)-2-pyridinecarboxaldehyde (57-61 °C), suggest that the target compound is likely a solid at room temperature with a melting point in a similar range.[10]

Proposed Thermal Analysis Workflow

To elucidate the thermal stability of this compound, a two-pronged analytical approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.

Detailed Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition, quantify mass loss events, and identify the temperature of maximum decomposition rate.

-

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Ensure the sample is a fine, homogeneous powder to prevent artifacts from heat transfer limitations. Accurately weigh 5–10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Utilize an inert atmosphere, typically high-purity nitrogen or argon, at a constant flow rate of 50 mL/min. This is a critical choice to isolate the inherent thermal decomposition from oxidative processes, which would add unnecessary complexity to the initial analysis.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes to ensure thermal stability before heating.

-

Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min. This rate offers a good balance between resolution and experimental time.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). Calculate the first derivative of this curve (DTG) to precisely identify the temperatures of maximum mass loss rates (Tpeak).

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Objective: To identify melting point, phase transitions, and the enthalpy of decomposition (exothermic or endothermic nature).

-

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

-

Sample Preparation: Accurately weigh 2–5 mg of the sample into a hermetically sealed aluminum pan. The sealed pan contains any evolved gases during initial decomposition, ensuring the thermal event is accurately measured.

-

Atmosphere: Maintain a nitrogen purge gas at 50 mL/min to provide a stable, inert thermal environment.

-

Temperature Program (Heat-Cool-Heat):

-

Segment 1 (Initial Heat): Equilibrate at 25 °C. Ramp temperature to 120 °C (or ~30 °C above the predicted melting point) at 10 °C/min. This segment will reveal the melting endotherm and any pre-melting transitions.

-

Segment 2 (Cool): Cool the sample back down to 25 °C at 10 °C/min. This helps identify any reversible transitions or glass transitions.

-

Segment 3 (Decomposition Heat): Ramp the temperature from 25 °C to 400 °C (or until decomposition is complete) at 10 °C/min. This segment will capture the thermal signature (exotherm or endotherm) of the decomposition events identified by TGA.

-

-

Data Analysis: Plot heat flow (W/g) versus temperature (°C). Integrate the area under the melting peak to determine the heat of fusion and under the decomposition peaks to determine the enthalpy of decomposition.

-

Visualization of the Analytical Workflow

The logical flow of the characterization process is depicted below.

Caption: Workflow for thermal characterization.

Anticipated Thermal Behavior & Hypothesized Decomposition

Based on the structure, the thermal decomposition is anticipated to be a multi-step process.

-

Anticipated TGA Profile: A primary mass loss event is expected between 150-300 °C. This initial event could correspond to the fragmentation of the less stable parts of the molecule. The furan ring is known to be less aromatic and more reactive than pyridine, suggesting it may be a point of initial thermal degradation.[5] Another possibility is the loss of carbon monoxide (decarbonylation) from the aldehyde group. Subsequent mass loss at higher temperatures (>300 °C) would likely involve the more robust pyridine ring.

-

Anticipated DSC Profile: An initial endotherm corresponding to the melting of the compound is expected. This will be followed by one or more sharp exothermic peaks. Decomposition reactions are typically exothermic as they involve the breaking of weaker bonds and the formation of more stable, smaller gaseous molecules (e.g., CO, CO₂).

Hypothesized Decomposition Pathways

While definitive pathways require experimental validation (e.g., via TGA-MS), we can propose plausible initial degradation steps based on established chemical principles. The aldehyde group and the furan ring are the most likely points of initial thermal cleavage.

-

Pathway A: Decarbonylation: The C-C bond between the pyridine ring and the formyl group can cleave, leading to the release of a carbon monoxide radical (•CHO) which quickly decomposes to CO, leaving a 2-furylpyridine radical that would subsequently degrade. This is a common pathway for aldehydes.

-

Pathway B: Furan Ring Fragmentation: The furan ring can undergo thermal ring-opening or fragmentation. The decomposition of furan itself can produce smaller volatile molecules like acetylene and carbon monoxide.[5]

-

Pathway C: Intermolecular Condensation: At lower temperatures, the aldehyde group could potentially react with other molecules in a condensation reaction, forming more complex, higher molecular weight intermediates that would then decompose at higher temperatures.

These initial steps would be followed by the fragmentation of the pyridine ring at significantly higher temperatures.

Caption: Hypothesized initial decomposition pathways.

Implications for Handling, Storage, and Formulation